molecular formula C11H13BrOS B13634902 4-((4-Bromophenyl)thio)pentan-2-one

4-((4-Bromophenyl)thio)pentan-2-one

Cat. No.: B13634902
M. Wt: 273.19 g/mol
InChI Key: TXMWVFAESARCQI-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)thio)pentan-2-one is a chemical compound with the molecular formula C11H13BrOS and a molecular weight of 273.19 g/mol . It is a ketone derivative featuring a bromophenylthio group attached to a pentan-2-one backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)thio)pentan-2-one typically involves the reaction of 4-bromothiophenol with 2-pentanone under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the thiophenol, followed by nucleophilic substitution with 2-pentanone. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent selection, and purification processes .

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)thio)pentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

4-((4-Bromophenyl)thio)pentan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and nanocomposites

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)thio)pentan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromophenylthio group can enhance the compound’s binding affinity and selectivity for certain targets, while the ketone group may participate in redox reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)thio)pentan-2-one
  • 4-((4-Methylphenyl)thio)pentan-2-one
  • 4-((4-Fluorophenyl)thio)pentan-2-one

Uniqueness

4-((4-Bromophenyl)thio)pentan-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its chloro, methyl, and fluoro analogs .

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

4-(4-bromophenyl)sulfanylpentan-2-one

InChI

InChI=1S/C11H13BrOS/c1-8(13)7-9(2)14-11-5-3-10(12)4-6-11/h3-6,9H,7H2,1-2H3

InChI Key

TXMWVFAESARCQI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)SC1=CC=C(C=C1)Br

Origin of Product

United States

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